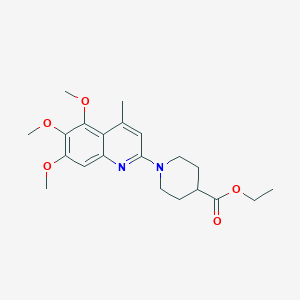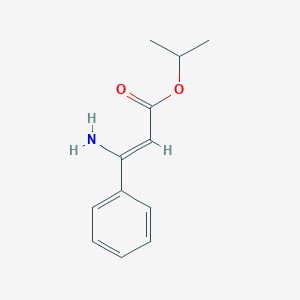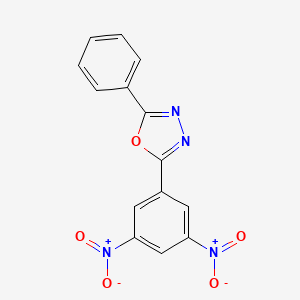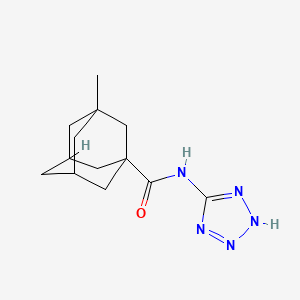
benzaldehyde diphenylhydrazone
Descripción general
Descripción
Benzaldehyde diphenylhydrazone is an organic compound with the formula C13H12N2 . It is also known by other names such as Benzalphenylhydrazine, Benzylidenephenylhydrazine, and Diphenylhydrazone .
Molecular Structure Analysis
The molecular structure of benzaldehyde diphenylhydrazone consists of 13 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The IUPAC Standard InChI is InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H .Chemical Reactions Analysis
Benzaldehyde diphenylhydrazone undergoes a reaction with water to form C7H6O and C6H8N2 . The reaction has a heat of -61.1 kJ/mol .Physical And Chemical Properties Analysis
Benzaldehyde diphenylhydrazone has a molecular weight of 196.2478 . The melting point of a related compound, 4-(Dimethylamino)benzaldehyde diphenylhydrazone, is 154-158 °C .Aplicaciones Científicas De Investigación
Photographic Sensitization and Electrophotography
Benzaldehyde diphenylhydrazone has been extensively studied for its role in photographic sensitization and electrophotography. Mikubayeva et al. (2017) explored the combined sensitization of several benzaldehyde diphenylhydrazones using layers of amorphous selenium and complex compounds based on pyril dyes. This research aimed to broaden the photosensitivity spectrum of electrophotographic carriers and study the sensitization mechanism. They discovered two photogeneration mechanisms for charge carriers during combined sensitization and determined the ionization potentials of hydrazones through quantum-chemical calculations (Mikubayeva, Kobotayeva, & Sirotkina, 2017).
Carrier Transport Materials in Electrophotography
In the context of electrophotography, benzaldehyde diphenylhydrazones are also used as carrier transport materials. Chen Zhaobin (1999) investigated the synthetic conditions of various hydrazone compounds, including benzaldehyde diphenylhydrazones, emphasizing their role in electrophotography. This study detailed the preparative procedures for these compounds (Chen Zhaobin, 1999).
Photoredox Catalysis
Benzaldehyde diphenylhydrazones have been utilized in photoredox catalysis. Dinger et al. (1998) explored the orthomanganation of arylhydrazones and related N-donor substrates, including the N-phenyl- and N,N-diphenylhydrazones of benzaldehyde, revealing their significance in forming complexes with diverse structures and potential applications in photoredox catalysis (Dinger, Main, & Nicholson, 1998).
Photoconductive Characteristics
Benzaldehyde diphenylhydrazone's photoconductive characteristics are another area of research. Chi Chen (2001) synthesized p-diphenylamino benzaldehyde diphenylhydrazone and studied its photoconductivity, demonstrating its utility in photoconductive devices (Chi Chen, 2001).
Sensitization of Photoconductivity
The compound's role in sensitizing photoconductivity has also been examined. Kobotaeva et al. (2005) investigated the spectral sensitization of photoconductivity of poly(N-epoxypropylcarbazole) and benzaldehyde diphenylhydrazones by ternary complexes of triphenylmethane dyes. Their findings contribute to the understanding of the mechanisms involved in enhancing photoconductivity through sensitization (Kobotaeva, Sirotkina, & Mikubaeva, 2005).
Safety and Hazards
Benzaldehyde, a related compound, is classified as a flammable liquid (Category 4), and it may cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREONUZGDYDJLN-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzalde-hyde diphenylhydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Benzaldehyde diphenylhydrazones are considered hole transport materials. [, ] This means they facilitate the movement of positive charge carriers (holes) within a material. Their effectiveness stems from their ability to easily lose an electron and form stable radical cations, which can then migrate through the material. [, ]
A: The planar or near-planar structure of benzaldehyde diphenylhydrazones, particularly the p-π conjugation between the lone electron pair on the amino nitrogen and the phenyl rings, plays a significant role in their ability to transport charge carriers. [, ] Additionally, the presence of electron-donating substituents, like diethylamino groups, can further enhance their hole transport efficiency. [, ]
ANone: Various spectroscopic techniques are employed to characterize benzaldehyde diphenylhydrazones, including:
- UV-Vis spectroscopy: Provides information about the electronic transitions within the molecule, particularly those related to the conjugated system. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the structure and dynamics of the molecule, including information about molecular motions. [, ]
- X-ray photoelectron spectroscopy (XPS): Used to determine the atomic charges on specific atoms within the molecule, providing insights into its electronic structure. []
ANone: Benzaldehyde diphenylhydrazones are being investigated as potential components in:
- Electrophotography: As charge transport materials due to their photoconductive properties. [, ]
- Organic layered photoconductors: For use in xerographic applications. []
- Photorefractive polymers: To enhance photorefractive properties and control charge trapping. [, , , ]
- Perovskite-sensitized mesoscopic solar cells: As hole transport materials, although their performance is currently lower than other materials like spiro-OMeTAD. []
A: One significant challenge is the potential for resolution decrease in organic photoconductors (OPCs) utilizing benzaldehyde diphenylhydrazones, specifically p-(diethylamino)benzaldehyde diphenylhydrazone (DEH), as the charge transport layer (CTL). [] This decrease in resolution is attributed to the accumulation of DEH cation radicals and nitrate ions near the OPC surface after repeated charge and light exposure cycles, leading to a reduction in surface resistivity. []
A: Research has shown that the polymer matrix plays a critical role in determining the hole mobility of benzaldehyde diphenylhydrazones. [] The electric field dependence of the mobility varies significantly depending on the binder polymer used. [] This difference is linked to the density of photoinduced spins in the doped polymers, which in turn depends on the interaction between the benzaldehyde diphenylhydrazone (e.g., DEH) and the polymer matrix. []
ANone: Yes, quantum-chemical calculations have been employed to:
- Estimate ionization potentials: This helps understand the ease with which they lose an electron and form charge carriers. [, ]
- Determine the character of conjugation: This provides insights into their electronic structure and its impact on charge transport. [, ]
- Study their electronic structures and geometries: This allows for a deeper understanding of their properties at a molecular level. []
A: The structure of the benzaldehyde diphenylhydrazone, particularly the substituent on the benzaldehyde ring, directly impacts its sensitization efficiency. [] Electron-donating substituents can increase the electron density in the conjugated system, leading to a lower ionization potential and potentially enhanced sensitization. []
A: While specific data on the stability of benzaldehyde diphenylhydrazones under various conditions is limited in the provided research, their susceptibility to photooxidation in organic photoconductors has been observed. [, ] This suggests that their long-term stability under light exposure, particularly in the presence of oxygen, may be a concern.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-{2-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B3864051.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B3864058.png)



![(1,3-benzodioxol-5-ylmethyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3864088.png)


![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B3864133.png)




![2-[2-(4-nitrobenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3864157.png)